molecular formula C13H11N5O B2788856 1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 2034621-45-7

1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea

Cat. No. B2788856
CAS RN: 2034621-45-7
M. Wt: 253.265
InChI Key: PNMDBIPSPLIGNY-UHFFFAOYSA-N
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Description

1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The PP derivatives synthesis has been widely studied; thus, various reviews related to the obtention and later derivatization steps have been described in the literature . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . They have simpler and greener synthetic methodology as compared to those of BODIPYS . The properties and stability found in pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is not fully understood. However, it has been suggested that this compound may work by inhibiting specific enzymes or signaling pathways in cells, leading to the suppression of tumor growth and the prevention of disease progression.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects on cells. It has been found to induce cell death in cancer cells and prevent the growth and spread of tumors. Additionally, this compound has been found to have neuroprotective effects and may help to prevent the onset and progression of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The use of 1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea in lab experiments has several advantages. It is a relatively stable compound and can be easily synthesized using a specific method. Additionally, this compound has been found to have low toxicity levels, making it a safe option for use in lab experiments. However, the limitations of this compound include its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea. One potential direction is the further investigation of its potential use in cancer treatment, including the development of new drug formulations and the study of its effects on different types of cancer. Additionally, this compound could be studied further for its potential use in the treatment of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Further research could also be conducted to better understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use in scientific research.

Synthesis Methods

The synthesis of 1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea involves a reaction between 6-amino pyrazolo[1,5-a]pyrimidine and phenyl isocyanate in the presence of a catalyst. The reaction takes place in a solvent, and the resulting compound is purified using various techniques.

Scientific Research Applications

1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea has been studied for its potential applications in various fields of scientific research. It has been found to have potential anticancer properties and has been studied for its use in cancer treatment. Additionally, this compound has been studied for its potential use in the treatment of various other diseases, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-phenyl-3-pyrazolo[1,5-a]pyrimidin-6-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O/c19-13(16-10-4-2-1-3-5-10)17-11-8-14-12-6-7-15-18(12)9-11/h1-9H,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMDBIPSPLIGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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